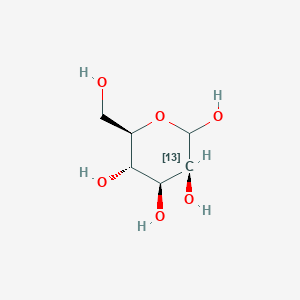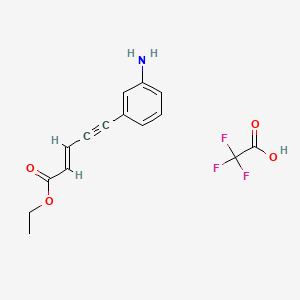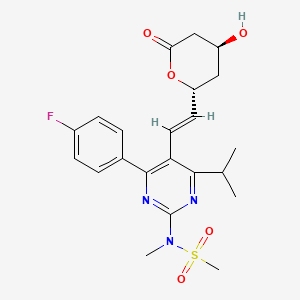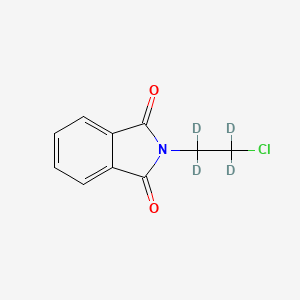![molecular formula C6H12O6 B583974 L-[5-<sup>13</sup>C]Sorbose CAS No. 478506-36-4](/img/structure/B583974.png)
L-[5-13C]Sorbose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-[5-13C]Sorbose is a low molecular weight naturally occurring monosaccharide carbohydrate molecule . It is a structural isomer of dietary sugars but is hardly metabolized . It has a sweetness equivalent to sucrose (table sugar) .
Synthesis Analysis
The synthesis of L-Sorbose often begins with inexpensive O-benzylglucose . A study describes the synthesis of a peracetylated ketonitrone from L-Sorbose in four steps . This cyclic nitrone is crystalline and prefers to adopt a 4H3 conformation with all acetate groups in pseudo-axial orientation .
Molecular Structure Analysis
The molecular formula of L-[5-13C]Sorbose is C5 [13C]H12O6 . The IUPAC name is (3S,4R,5S)-2-(hydroxymethyl)(5-13C)oxane-2,3,4,5-tetrol . The InChI Key is LKDRXBCSQODPBY-VJMGYBMTSA-N .
Chemical Reactions Analysis
The oxidation of L-Sorbose by N-bromoacetamide in the presence of Indium(III) chloride in H2SO4 acidic medium follows first-order kinetics . Another study discusses the spectrophotometry study of the kinetics and oxidation of L-Sorbose by potassium permanganate in an acidic medium .
Physical and Chemical Properties Analysis
L-[5-13C]Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie: Synthese von Vitamin C
L-[5-13C]Sorbose dient als wichtiges Zwischenprodukt bei der industriellen Synthese von L-Ascorbinsäure, besser bekannt als Vitamin C. Der Prozess beinhaltet die Fermentation von Sorbose, gefolgt von einer Reihe chemischer Reaktionen, die letztendlich Vitamin C ergeben, einen essentiellen Nährstoff, der in Nahrungsergänzungsmitteln verwendet wird und Lebensmittel anreichert .
Enzymatische Produktionsverbesserung
In biotechnologischen Anwendungen wurden Strategien entwickelt, um die enzymatische Produktion von L-Sorbose zu verbessern. So führte die Überwindung der NADPH-Produktinhibition zu verbesserten Umwandlungsraten von D-Sorbitol zu L-Sorbose, was für die Produktion seltener Zucker, die in Lebensmitteln und Pharmazeutika verwendet werden, von Bedeutung ist .
Anti-Tumor-Antibiotika
L-Sorbose-Derivate wie L-Gulose sind wichtige Bestandteile bestimmter Anti-Tumor-Antibiotika wie Bleomycin A2. Diese Verbindungen werden klinisch aufgrund ihrer therapeutischen Wirkung gegen verschiedene Krebsarten eingesetzt .
Antibakterielle Mittel
Die strukturelle Komponente von L-Sorbose findet sich auch in Adenomycin, einem potenziellen antibakteriellen Mittel. Das Vorhandensein von L-Sorbose in solchen Molekülen erhöht ihre Wirksamkeit bei der Bekämpfung bakterieller Infektionen .
Glykosidase-Inhibitoren
L-Sorbose wird als Ausgangsmaterial für die Synthese potenter Glykosidase-Inhibitoren verwendet. Diese Inhibitoren finden Anwendung bei der Behandlung von Erkrankungen wie lysosomalen Speicherkrankheiten, indem sie die Funktion spezifischer Enzyme stören .
Nicht-nährstoffreiche Süßstoffe
Als seltener Zucker kann L-Sorbose als potenzieller nicht-nährstoffreicher Süßstoff verwendet werden. Seine Derivate können Alternativen zu herkömmlichen Süßstoffen bieten und Optionen für Personen mit Ernährungseinschränkungen oder Diabetes schaffen .
Stimulation des Immunsystems
Seltene Zucker, die von L-Sorbose abgeleitet sind, wurden auf ihre Rolle bei der Stimulation des menschlichen Immunsystems untersucht. Diese Anwendung ist besonders relevant bei der Entwicklung immunmodulatorischer Therapien .
Diabetes-Management
Die Umwandlungsprodukte von L-Sorbose werden auf ihre Verwendung im Diabetes-Management untersucht. Indem sie als Bausteine für Antidiabetika fungieren, können sie dazu beitragen, den Blutzuckerspiegel zu kontrollieren und therapeutische Vorteile zu bieten .
Wirkmechanismus
Target of Action
L-[5-13C]Sorbose primarily targets the thermophilic fungus Humicola grisea var. thermoidea . It interacts with the fungus, affecting its growth, morphology, and production of a multifunctional ß-glucosidase .
Mode of Action
L-[5-13C]Sorbose interacts with its target by inducing morphological changes in the fungus, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also affects the production of a multifunctional ß-glucosidase . The addition of 5% sorbose to cultures containing 1% cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold .
Biochemical Pathways
The biochemical pathway of L-sorbose metabolism in Aerobacter aerogenes is as follows: L-sorbose -> L-sorbose 1-phosphate -> D-glucitol 6-phosphate -> D-fructose 6-phosphate . This pathway is distinct from those previously described .
Pharmacokinetics
It’s known that the compound is used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The effects of L-[5-13C]Sorbose on the thermophilic fungus include an increased lag phase period and drastic alterations in the morphology of the fungal hyphae . It also stimulates the production of a multifunctional ß-glucosidase . It reduces the uptake rates of glucose and cellobiose .
Action Environment
The action of L-[5-13C]Sorbose is influenced by environmental factors such as the presence of other compounds in the culture medium. For instance, the stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
L-[5-13C]Sorbose interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the reaction catalyzed by Gluconobacter oxydans sorbitol dehydrogenase (GoSLDH), an enzyme that exhibits higher catalytic efficiency than other L-sorbose producing enzymes . During this reaction, NADP+ is reduced to NADPH, and D-sorbitol is oxidized to L-sorbose .
Cellular Effects
L-[5-13C]Sorbose has notable effects on various types of cells and cellular processes. For instance, in the industrial strain Gluconobacter oxydans WSH-003, the overexpression of the gene encoding the sorbitol dehydrogenase (SLDH) leads to enhanced production of L-sorbose . This indicates that L-[5-13C]Sorbose can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of L-[5-13C]Sorbose involves its interactions with biomolecules at the molecular level. For instance, during the reaction catalyzed by GoSLDH, L-[5-13C]Sorbose is formed through the oxidation of D-sorbitol, with NADP+ being reduced to NADPH . This process involves binding interactions with the enzyme GoSLDH and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-[5-13C]Sorbose can change over time. For instance, the THz absorption spectrum of L-sorbose in solid and aqueous solutions is correlated with its concentration and temperature . This suggests that the stability, degradation, and long-term effects of L-[5-13C]Sorbose on cellular function can vary depending on the experimental conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of L-[5-13C]Sorbose in animal models are limited, research on related compounds like L-sorbose can provide some insights. For instance, a study on rats showed that the recovery of radioactivity from orally administered L-[U-14C]-sorbose was dependent on the dosage .
Metabolic Pathways
L-[5-13C]Sorbose is involved in several metabolic pathways. For instance, in Aerobacter aerogenes, the metabolism of L-sorbose involves its conversion to D-glucitol 6-phosphate and then to D-fructose 6-phosphate . This process involves interactions with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VJMGYBMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)
![D-[1-2H]Mannose](/img/structure/B583905.png)
![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)




